molecular formula C9H9ClN2O3 B1294842 Benurestat CAS No. 38274-54-3

Benurestat

Cat. No. B1294842
CAS RN: 38274-54-3
M. Wt: 228.63 g/mol
InChI Key: JFZGBMJPJZDNNT-UHFFFAOYSA-N
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Description

Benurestat is an orally active urease inhibitor . It can be used for infected ureolysis research . The CAS number for Benurestat is 38274-54-3 .


Molecular Structure Analysis

The molecular formula of Benurestat is C9H9ClN2O3 . Its exact mass is 228.0302 and its molecular weight is 228.6324 . The structure of Benurestat includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .


Physical And Chemical Properties Analysis

Benurestat has a molecular weight of 228.63 . Its molecular formula is C9H9ClN2O3 . The density of Benurestat is 1.414g/cm3 .

Scientific Research Applications

Protective Effects in Cardiorenal Syndrome

Benurestat, combined with atorvastatin, has been studied for its protective effects on cardiorenal syndrome in rats. Research by Tang, S-Y., Peng, D., Hu, Y-J., & Chen, J. (2015) indicates that Benurestat and valsartan, when used with atorvastatin, can significantly protect cardiorenal functions in rats with cardiorenal syndrome. This suggests potential applications of Benurestat in treating similar conditions in humans (Tang, S-Y. et al., 2015).

Role in HIV Treatment

While the search did not directly find studies on Benurestat, it highlighted the role of hydroxyurea, a similar drug, in the treatment of HIV. Hydroxyurea has shown effectiveness as part of nucleoside-including regimens for HIV, enhancing their antiviral potency. This may open avenues for research into whether Benurestat can play a similar role in HIV treatment (Zala, C., Rouleau, D., & Montaner, J. (2000)).

Antioxidant and Antiulcer Activities

Research on Spondias purpurea, which contains compounds structurally similar to Benurestat, has indicated antioxidant and antiulcer activities. This could suggest that Benurestat, or its derivatives, might have potential applications in treating conditions related to oxidative stress and gastric ulcers (De Almeida, C. L. F. et al., 2017).

Drug Solubility Enhancement

Another potential application of Benurestat is in enhancing the solubility of other drugs. A study on lovastatin, which has structural similarities with Benurestat, shows that its solubility can be improved through the formation of multicomponent organic materials. This indicates a possible role for Benurestat in pharmaceutical formulations to improve drug delivery and efficacy (Araya-Sibaja, A. M. et al., 2019).

Safety And Hazards

Safety measures for handling Benurestat include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191656
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benurestat

CAS RN

38274-54-3
Record name Benurestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENURESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JA Andersen - Investigative Urology, 1975 - europepmc.org
… with benurestat a potentiation of the inhibition of calculi formation was secured. Some combination therapies composed of benurestat … the administration of benurestat plus nitrofurantoin, …
Number of citations: 34 europepmc.org
IJ Rosenstein, JM Hamilton-Miller… - Infection and …, 1981 - Am Soc Microbiol
… concentrations of AHA and Benurestat. Fresh samples of enzyme extract were then mixed with the same concentration of AHA and Benurestat and dialyzed overnight against distilled …
Number of citations: 78 journals.asm.org
DP Griffith - Urolithiasis and Related Clinical Research, 1985 - Springer
… morgani is 8.6 x 10-2M and that of Benurestat is 3.4 x 10-3M compared with a mean ISO of 2X10-3M AHA and 3 x 10-SM Benurestat using other species of Proteus. The P. morgani …
Number of citations: 1 link.springer.com
J Prywer, M Olszynski - Current medicinal chemistry, 2017 - ingentaconnect.com
… (AHA) and Benurestat on the activity of … Benurestat exhibits mixed-type inhibition based on binding this substance to urease. Additionally, it has been proved that the effect of Benurestat …
Number of citations: 30 www.ingentaconnect.com
QU Ahmed, AHM Ali, S Mukhtar, MA Alsharif… - Molecules, 2020 - mdpi.com
In recent years, there is emerging evidence that isoflavonoids, either dietary or obtained from traditional medicinal plants, could play an important role as a supplementary drug in the …
Number of citations: 23 www.mdpi.com
G Ortore, G Poli, A Martinelli, T Tuccinardi… - Medicinal …, 2022 - ingentaconnect.com
… Bufexamac, an early-filtered decoy for the HDAC6 model, was found to exhibit HDAC activity with moderate selectivity for HDAC6 [51], while Benurestat was a urease inhibitor [52], but …
Number of citations: 2 www.ingentaconnect.com
K Kobashi, K Munakata, S Takebe, J Hase… - Chemistry and Biology …, 1982 - karger.com
abstractThe inhibitory potency on urease, urinary excretion in rats and mutagenicity of scores of substituted hippuro- and N-acylglycino-hydroxamic acid newly synthesized, were …
Number of citations: 0 karger.com
IJM Rosenstein, JMT Hamilton-Miller… - CRC Critical reviews in …, 1984 - Taylor & Francis
Over the years, a mass of literature has accumulated on bacterial urease. There can be no doubt that the activity of this enzyme has a significant role in the pathogenesis of several …
Number of citations: 66 www.tandfonline.com
BR Eapen - Journal of cosmetic dermatology, 2008 - Wiley Online Library
Cosmetic use of botulinum neurotoxin serotype A (BoNT/A) involves low doses of toxin administered for facial wrinkles and hyperhidrosis. The structural and functional properties of …
Number of citations: 7 onlinelibrary.wiley.com
SP Lerner, MJ Gleeson, DP Griffith - The Journal of Urology, 1989 - Elsevier
… Benurestat, 2 (p-chlorobenzamido) acetohydroxamic acid, potentiates antibiotic inhibition of … Andersen, JA: Benurestat, a urease inhibitor for the therapy of infected ureolysis. Invest. Urol…
Number of citations: 126 www.sciencedirect.com

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